Silanol, dicyclohexylphenyl-
Overview
Description
Silanol, dicyclohexylphenyl-: is an organosilicon compound with the molecular formula C18H28OSi. It is characterized by the presence of a silanol group (Si-OH) attached to a phenyl group and two cyclohexyl groups. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silanol, dicyclohexylphenyl- can be synthesized through the hydrolysis of chlorosilanes. The general reaction involves the hydrolysis of a chlorosilane precursor in the presence of water, leading to the formation of the silanol compound along with hydrochloric acid as a byproduct . The reaction can be represented as follows:
R3SiCl+H2O→R3SiOH+HCl
In this case, the chlorosilane precursor would be dicyclohexylphenylchlorosilane.
Industrial Production Methods
Industrial production of silanol compounds, including silanol, dicyclohexylphenyl-, often involves large-scale hydrolysis of chlorosilanes. The process is typically carried out in a controlled environment to ensure the purity and yield of the desired product. The hydrolysis reaction is followed by purification steps to remove any impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions
Silanol, dicyclohexylphenyl- undergoes various chemical reactions, including:
Oxidation: Silanols can be oxidized to form siloxanes.
Condensation: Silanols can undergo condensation reactions to form disiloxanes.
Substitution: The hydroxyl group in silanols can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and potassium permanganate.
Condensation: Condensation reactions often occur under acidic or basic conditions.
Substitution: Substitution reactions can be carried out using various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Formation of siloxanes.
Condensation: Formation of disiloxanes.
Substitution: Formation of substituted silanol derivatives.
Scientific Research Applications
Silanol, dicyclohexylphenyl- has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of silanol, dicyclohexylphenyl- involves its ability to form hydrogen bonds through the silanol group. This property makes it useful in various applications, such as drug delivery systems, where it can interact with biological molecules. The silanol group can also participate in condensation reactions, leading to the formation of siloxane bonds, which are crucial in the production of silicone-based materials .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Another silanol compound with three methyl groups attached to the silicon atom.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups attached to the silicon atom.
Triphenylsilanol: Contains three phenyl groups attached to the silicon atom.
Uniqueness
Silanol, dicyclohexylphenyl- is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct chemical properties. The combination of these groups makes it suitable for specific applications where other silanol compounds may not be as effective .
Properties
IUPAC Name |
dicyclohexyl-hydroxy-phenylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSNBUNMDXJMOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60780033 | |
Record name | Dicyclohexyl(phenyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60780033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031-17-0 | |
Record name | 1,1-Dicyclohexyl-1-phenylsilanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclohexyl(phenyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60780033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.